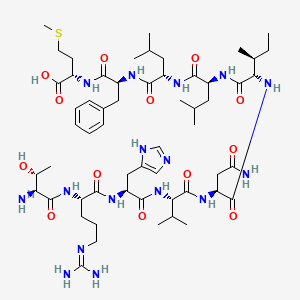
H-Thr-Arg-His-Val-Asn-Ile-Leu-Leu-Phe-Met-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound H-Thr-Arg-His-Val-Asn-Ile-Leu-Leu-Phe-Met-OH is a peptide consisting of the amino acids threonine, arginine, histidine, valine, asparagine, isoleucine, leucine, leucine, phenylalanine, and methionine. Peptides like this one are essential in various biological processes and have significant roles in biochemistry and molecular biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of peptides like H-Thr-Arg-His-Val-Asn-Ile-Leu-Leu-Phe-Met-OH typically involves solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Removal of the protecting group from the amino acid attached to the resin.
Coupling: Addition of the next amino acid in the sequence using coupling reagents like HBTU or DIC.
Cleavage: The final peptide is cleaved from the resin using a cleavage reagent such as trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers that follow the SPPS protocol. These machines can produce large quantities of peptides with high purity and efficiency. The process is scalable and can be adapted for the production of various peptides, including this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Peptides like H-Thr-Arg-His-Val-Asn-Ile-Leu-Leu-Phe-Met-OH can undergo several types of chemical reactions, including:
Oxidation: Methionine residues can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds between cysteine residues can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Site-directed mutagenesis using specific primers and DNA polymerase.
Major Products
Oxidation: Methionine sulfoxide.
Reduction: Free thiol groups from cysteine residues.
Substitution: Peptides with altered amino acid sequences.
Applications De Recherche Scientifique
Peptides like H-Thr-Arg-His-Val-Asn-Ile-Leu-Leu-Phe-Met-OH have numerous applications in scientific research:
Chemistry: Used as model compounds to study peptide bond formation and stability.
Biology: Serve as substrates for enzymes and are involved in signal transduction pathways.
Medicine: Potential therapeutic agents for diseases such as cancer and diabetes.
Industry: Used in the development of peptide-based materials and biosensors.
Mécanisme D'action
The mechanism of action of peptides like H-Thr-Arg-His-Val-Asn-Ile-Leu-Leu-Phe-Met-OH involves their interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. For example, peptides can inhibit enzyme activity or activate signaling pathways by binding to receptors on cell surfaces.
Comparaison Avec Des Composés Similaires
Similar Compounds
H-Ala-Gly-Ser-Glu-Val-OH: Another peptide with different amino acid composition.
H-Lys-Leu-Phe-Gly-Arg-OH: A peptide with a different sequence but similar properties.
Uniqueness
H-Thr-Arg-His-Val-Asn-Ile-Leu-Leu-Phe-Met-OH is unique due to its specific sequence of amino acids, which determines its structure and function. The presence of certain amino acids, such as arginine and histidine, can confer unique properties, such as the ability to interact with specific enzymes or receptors.
Propriétés
Formule moléculaire |
C57H94N16O13S |
|---|---|
Poids moléculaire |
1243.5 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C57H94N16O13S/c1-11-32(8)46(55(84)70-39(23-30(4)5)49(78)67-38(22-29(2)3)48(77)68-40(24-34-16-13-12-14-17-34)50(79)66-37(56(85)86)19-21-87-10)73-52(81)42(26-43(58)75)71-54(83)45(31(6)7)72-51(80)41(25-35-27-62-28-64-35)69-47(76)36(18-15-20-63-57(60)61)65-53(82)44(59)33(9)74/h12-14,16-17,27-33,36-42,44-46,74H,11,15,18-26,59H2,1-10H3,(H2,58,75)(H,62,64)(H,65,82)(H,66,79)(H,67,78)(H,68,77)(H,69,76)(H,70,84)(H,71,83)(H,72,80)(H,73,81)(H,85,86)(H4,60,61,63)/t32-,33+,36-,37-,38-,39-,40-,41-,42-,44-,45-,46-/m0/s1 |
Clé InChI |
IHDNEYVMHFOHEK-CXQZFATRSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H]([C@@H](C)O)N |
SMILES canonique |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCSC)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC2=CN=CN2)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Trisodium;4-hydroxy-7-[[5-hydroxy-7-sulfonato-6-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalen-2-yl]carbamoylamino]-3-[(2-methoxyphenyl)diazenyl]naphthalene-2-sulfonate](/img/structure/B12367772.png)
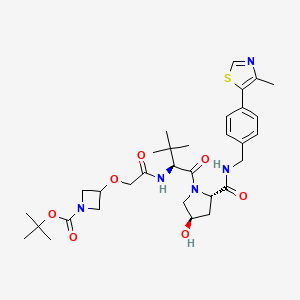
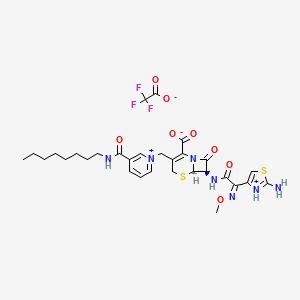
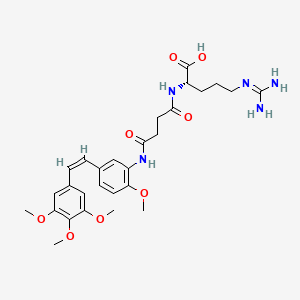
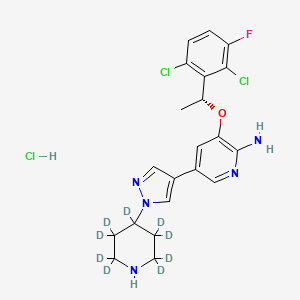
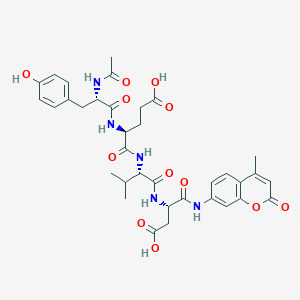
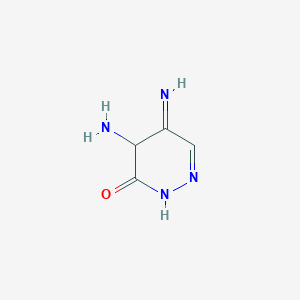
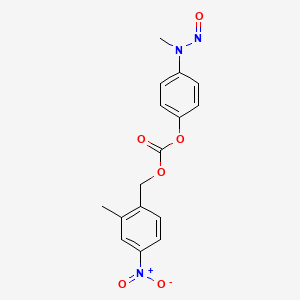



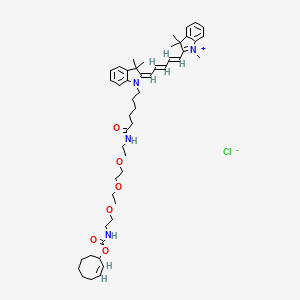
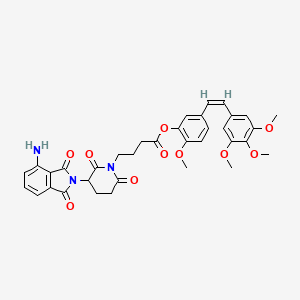
![2-[4-[[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperidin-4-yl]methyl]piperazin-1-yl]-N-[5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-4-methyl-1H-pyrrol-3-yl]acetamide](/img/structure/B12367845.png)
